molecular formula C6H12FNO2 B11767252 5-(Fluoromethyl)piperidine-3,4-diol

5-(Fluoromethyl)piperidine-3,4-diol

Cat. No.: B11767252
M. Wt: 149.16 g/mol
InChI Key: BEQPGACEJJJLEA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the fluorination of a suitable precursor, such as 5-(chloromethyl)piperidine-3,4-diol, using a fluorinating agent like hydrogen fluoride or a fluorine-containing reagent . The reaction conditions often require controlled temperatures and the presence of a catalyst to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of 5-(Fluoromethyl)piperidine-3,4-diol may involve large-scale fluorination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced fluorinating agents and catalysts can enhance the efficiency of the process, reducing the need for extensive purification steps .

Chemical Reactions Analysis

Types of Reactions

5-(Fluoromethyl)piperidine-3,4-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

5-(Fluoromethyl)piperidine-3,4-diol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(Fluoromethyl)piperidine-3,4-diol involves its interaction with specific molecular targets and pathways. The fluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity. This interaction can lead to various physiological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Fluoromethyl)piperidine-3,4-diol is unique due to the presence of the fluoromethyl group, which imparts distinct chemical and biological properties. The fluorine atom’s high electronegativity and small size can enhance the compound’s stability and binding affinity, making it valuable in various applications .

Properties

Molecular Formula

C6H12FNO2

Molecular Weight

149.16 g/mol

IUPAC Name

5-(fluoromethyl)piperidine-3,4-diol

InChI

InChI=1S/C6H12FNO2/c7-1-4-2-8-3-5(9)6(4)10/h4-6,8-10H,1-3H2

InChI Key

BEQPGACEJJJLEA-UHFFFAOYSA-N

Canonical SMILES

C1C(C(C(CN1)O)O)CF

Origin of Product

United States

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